

N-Ethylacetamide (CAS 625-50-3): A Technical Guide for Scientific Professionals

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Compound of Interest

Compound Name: **N-Ethylacetamide**

Cat. No.: **B1214281**

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An In-depth Whitepaper on the Properties, Synthesis, and Applications of **N-Ethylacetamide**

N-Ethylacetamide, with the CAS registry number 625-50-3, is a secondary amide that serves as a valuable compound in various scientific domains. Structurally, it is the N-ethyl derivative of acetamide, featuring an ethyl group bonded to the nitrogen atom of an acetamide core. This configuration allows the molecule to act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl C=O group), which significantly influences its physical and chemical properties. Its utility spans from being an intermediate in organic and pharmaceutical synthesis to acting as a model system for studying the fundamental properties of the peptide bond in biochemical research.

Physicochemical Properties

N-Ethylacetamide is a clear, colorless to slightly yellow, oily liquid at room temperature. It is fully miscible with water, a property that enhances its utility as a solvent in various chemical processes. A comprehensive summary of its key quantitative data is presented below for easy reference and comparison.

Property	Value	Source(s)
CAS Number	625-50-3	
Molecular Formula	C ₄ H ₉ NO	
Molecular Weight	87.12 g/mol	
Appearance	Clear, colorless or slightly yellow oily liquid	
Melting Point	-32 °C	
Boiling Point	205 °C @ 760 mmHg; 90-92 °C @ 8 mmHg	
Density	0.924 g/mL at 25 °C	
Refractive Index (n ₂₀ /D)	1.433	
Flash Point	107 °C (224.6 °F)	
Water Solubility	Fully miscible	
Vapor Pressure	0.256 - 0.300 mmHg @ 25 °C	
SMILES String	CCNC(C)=O	
InChI Key	PMDCZENCAZMSOU-UHFFFAOYSA-N	

Experimental Protocols: Synthesis of N-Ethylacetamide

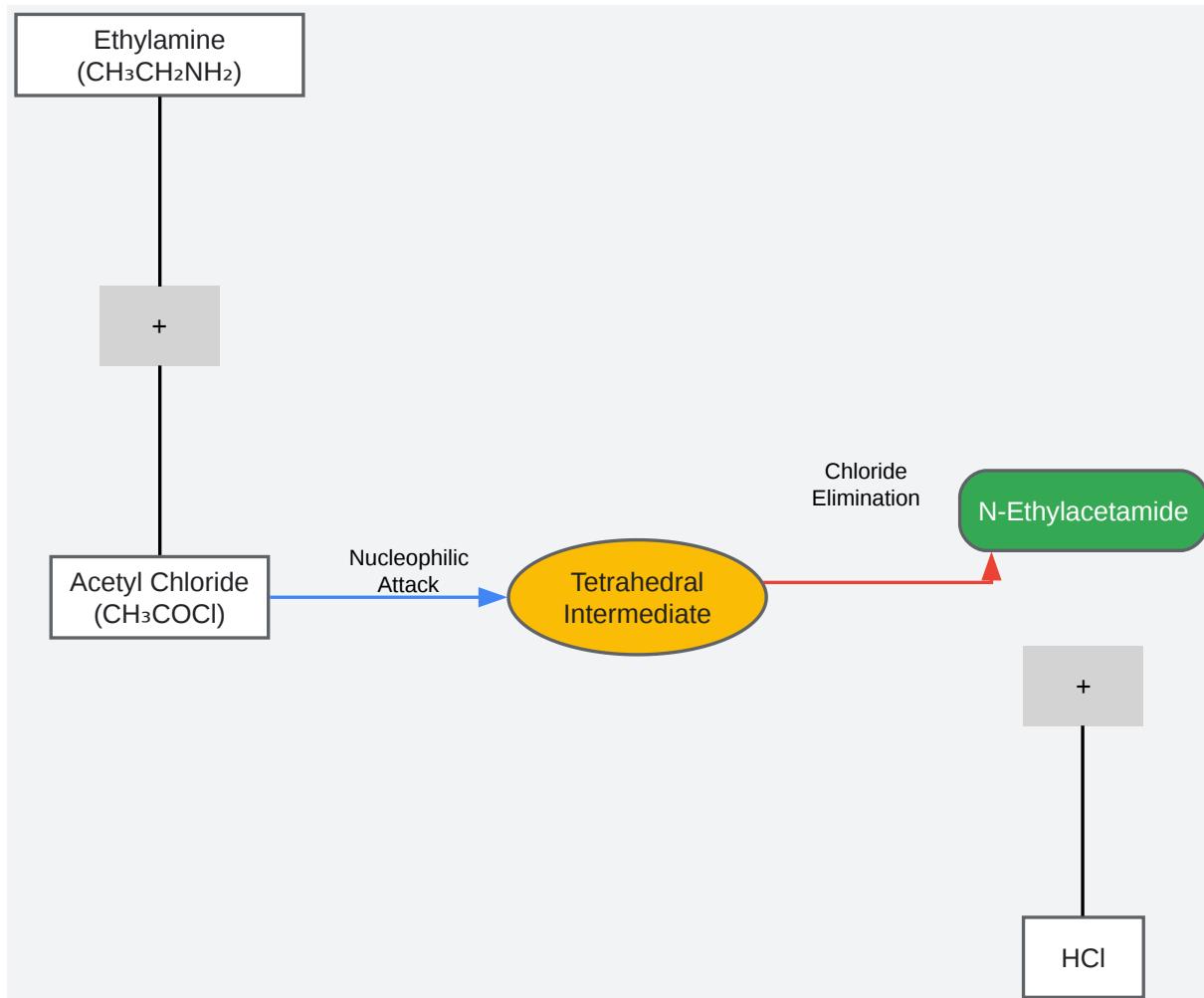
The synthesis of **N-Ethylacetamide** is most commonly achieved through nucleophilic acyl substitution reactions. The two primary methods involve the acylation of ethylamine using either acetyl chloride or acetic anhydride.

Protocol 1: Synthesis via Acetyl Chloride

This is the most established method for preparing **N-Ethylacetamide**. It involves the direct reaction of ethylamine with acetyl chloride (ethanoyl chloride).

Methodology:

- **Reaction Setup:** In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel. The reaction is highly exothermic and should be conducted in an ice bath to maintain a low temperature (0–5 °C).
- **Reagents:** Dissolve ethylamine in a suitable inert solvent.
- **Addition:** Add acetyl chloride dropwise to the cooled ethylamine solution with continuous stirring. The reaction produces hydrochloric acid (HCl) as a byproduct. To neutralize the acid, an excess of ethylamine or a non-nucleophilic base such as pyridine can be used.
- **Reaction Mechanism:** The synthesis proceeds via a nucleophilic acyl substitution. The nitrogen atom of ethylamine attacks the electrophilic carbonyl carbon of acetyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion to yield **N-Ethylacetamide**.
- **Work-up and Purification:** After the reaction is complete, the mixture can be subjected to a standard work-up procedure. This may involve partitioning the product between an organic solvent (like ethyl acetate) and water, washing the organic layer with an aqueous solution of sodium bicarbonate to remove any remaining acid, followed by a brine wash. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The final product can be purified by vacuum distillation.



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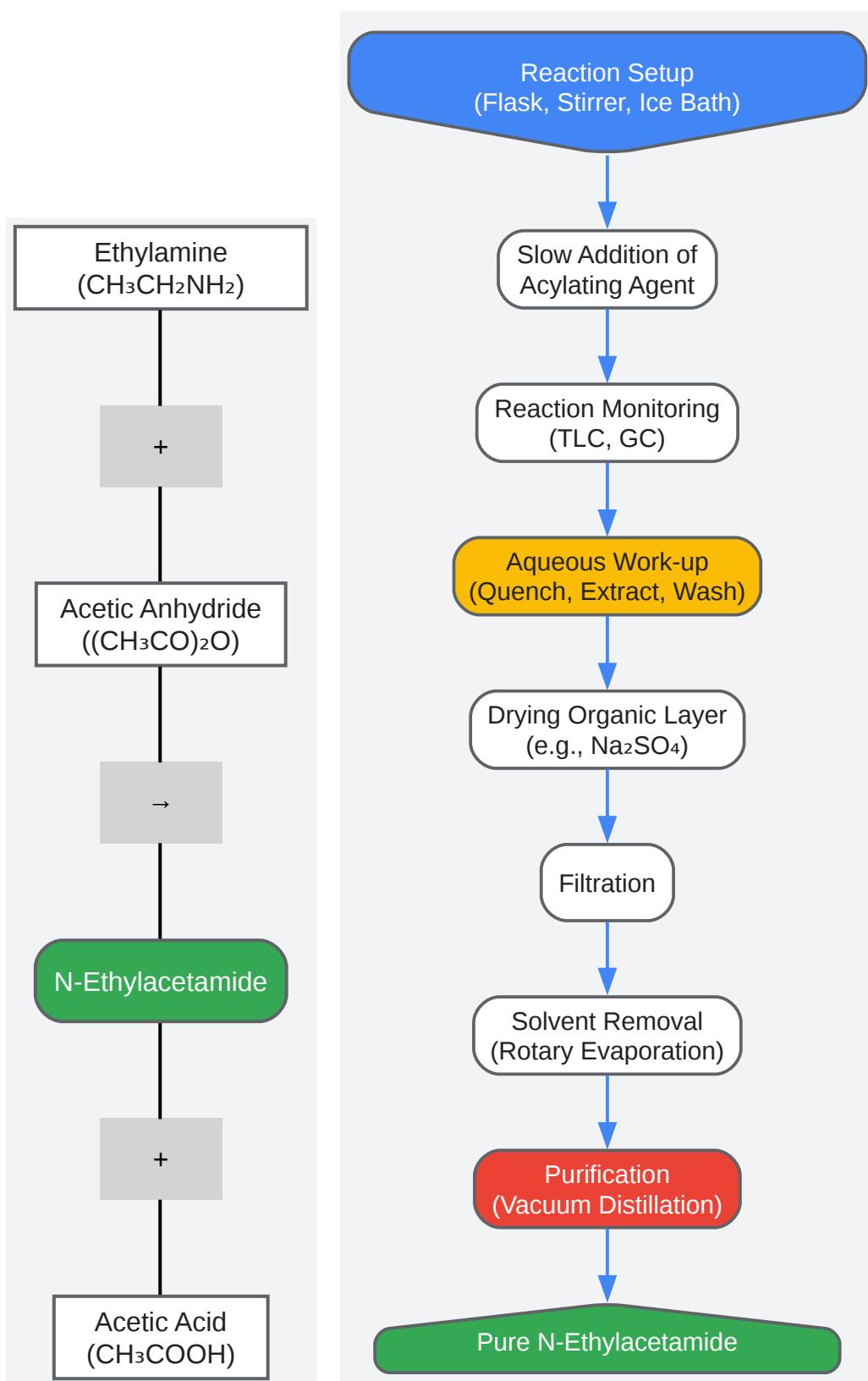
Diagram 1: Synthesis of **N-Ethylacetamide** from Acetyl Chloride.

Protocol 2: Synthesis via Acetic Anhydride

An alternative and often safer method utilizes acetic anhydride as the acylating agent, avoiding the generation of corrosive HCl gas.

Methodology:

- Reaction Setup: The reaction can be set up similarly to Protocol 1, though cooling may be less critical depending on the scale.
- Reagents: Ethylamine is reacted directly with acetic anhydride.
- Reaction: The nucleophilic attack of the ethylamine nitrogen occurs on one of the carbonyl carbons of the acetic anhydride.
- Byproduct: The byproduct of this reaction is acetic acid, which is less hazardous than HCl.
- Work-up and Purification: The work-up is similar to the acetyl chloride method. An aqueous basic wash (e.g., sodium bicarbonate or sodium hydroxide) is essential to remove the acetic acid byproduct. The final product is then dried and purified, typically by vacuum distillation.

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